Cas no 51751-16-7 (tetrathiafulvalene-d4)

tetrathiafulvalene-d4 化学的及び物理的性質
名前と識別子
-
- tetrathiafulvalene-d4
- 4,5-dideuterio-2-(4,5-dideuterio-1,3-dithiol-2-ylidene)-1,3-dithiole
- TTF-d4
-
- インチ: InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H/i1D,2D,3D,4D
- InChIKey: FHCPAXDKURNIOZ-RHQRLBAQSA-N
- ほほえんだ: C1([2H])=C([2H])SC(=C2SC([2H])=C([2H])S2)S1
計算された属性
- せいみつぶんしりょう: 207.94500
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
じっけんとくせい
- ゆうかいてん: 117.0 to 121.0 °C
- PSA: 101.20000
- LogP: 4.01540
tetrathiafulvalene-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T311038-2mg |
Tetrathiafulvalene-d4 |
51751-16-7 | 2mg |
$81.00 | 2023-05-17 | ||
TRC | T311038-10mg |
Tetrathiafulvalene-d4 |
51751-16-7 | 10mg |
$98.00 | 2023-05-17 | ||
TRC | T311038-1mg |
Tetrathiafulvalene-d4 |
51751-16-7 | 1mg |
$64.00 | 2023-05-17 |
tetrathiafulvalene-d4 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
tetrathiafulvalene-d4に関する追加情報
Comprehensive Guide to Tetrathiafulvalene-d4 (CAS No. 51751-16-7): Properties, Applications, and Market Insights
Tetrathiafulvalene-d4 (CAS No. 51751-16-7), a deuterated derivative of the well-known organic semiconductor tetrathiafulvalene (TTF), has garnered significant attention in advanced materials research. This compound, often referred to as TTF-d4, plays a pivotal role in organic electronics, molecular electronics, and charge-transfer complexes. Its unique deuterium substitution enhances stability in spectroscopic studies, making it invaluable for researchers investigating electron-transfer mechanisms.
The molecular structure of tetrathiafulvalene-d4 features four deuterium atoms replacing hydrogen at key positions, which dramatically reduces interference in nuclear magnetic resonance (NMR) studies. This characteristic has made TTF-d4 particularly useful in cutting-edge research areas like quantum computing materials and organic photovoltaics. Recent breakthroughs in organic spintronics have further highlighted the importance of deuterated compounds like tetrathiafulvalene-d4 for minimizing spin decoherence.
In the field of organic electronic materials, tetrathiafulvalene-d4 serves as a critical building block for conductive polymers and molecular wires. Its ability to form stable radical cations contributes to the development of novel organic field-effect transistors (OFETs) with improved performance characteristics. Researchers are particularly interested in how the deuterium substitution affects charge mobility in these systems, a hot topic in materials science forums.
The applications of TTF-d4 extend to advanced analytical techniques. As a deuterated internal standard in mass spectrometry, it provides exceptional accuracy for quantifying TTF derivatives in complex mixtures. This application has become increasingly important in pharmaceutical research where precise measurement of organic semiconductors is required. The compound's stability under various analytical conditions makes it superior to non-deuterated analogs.
Market trends indicate growing demand for tetrathiafulvalene-d4 in academic and industrial research settings. The global push toward sustainable electronics has accelerated interest in organic alternatives to conventional silicon-based technologies. TTF-d4 is frequently mentioned in patent applications related to flexible electronics and wearable sensors, reflecting its commercial potential. Current price benchmarks show premium valuation for high-purity samples suitable for sensitive applications.
From a synthetic chemistry perspective, the preparation of tetrathiafulvalene-d4 requires specialized deuterium sources and carefully controlled conditions to achieve the desired isotopic purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are typically employed to meet research-grade specifications. The synthetic challenges associated with TTF-d4 production contribute to its status as a specialty chemical with limited commercial availability.
Recent studies have explored novel applications of tetrathiafulvalene-d4 in molecular machines and switchable materials. The compound's redox-active properties make it ideal for designing molecular-scale devices that respond to electrical or optical stimuli. These developments align with current scientific interest in smart materials and nanotechnology, positioning TTF-d4 as a compound of continuing relevance in interdisciplinary research.
Safety considerations for handling tetrathiafulvalene-d4 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment is recommended when working with this material. Storage typically involves protection from light and moisture to maintain stability over extended periods.
The future outlook for tetrathiafulvalene-d4 appears promising as new applications emerge in energy storage and conversion devices. Its role in developing organic batteries and supercapacitors is particularly noteworthy, addressing the growing need for sustainable energy solutions. Research publications citing TTF-d4 have shown steady growth, reflecting sustained scientific interest in this specialized compound.
For researchers sourcing tetrathiafulvalene-d4, verification of isotopic purity and chemical stability is essential. Reputable suppliers typically provide comprehensive analytical data including NMR spectra and mass spectrometry results. The compound's specialized nature means lead times may be longer than for conventional chemicals, emphasizing the importance of advance planning for research projects requiring TTF-d4.
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